2-Chloro-4-nitroaniline is a halogenated nitroaromatic compound primarily utilized as a critical intermediate in the synthesis of azo dyes, pigments, and certain pharmaceuticals. Its core value in procurement is derived from the specific reactivity conferred by the ortho-chloro and para-nitro substituents on the aniline ring, which dictates the outcomes of diazotization, coupling, and reduction reactions. This compound is typically supplied as a yellow crystalline powder and exhibits solubility in common organic solvents like ethanol and ether, but is only slightly soluble in water. Its defined melting point and stable nature under recommended storage conditions make it a reliable precursor in various industrial chemical processes.
Substituting 2-Chloro-4-nitroaniline with its isomers, such as 4-Chloro-2-nitroaniline, or the parent compound, 4-nitroaniline, is often unviable in process chemistry. The specific ortho-position of the chlorine atom relative to the amine group directly influences the electronic properties and steric hindrance around the reaction center. This unique arrangement governs the regioselectivity of subsequent reactions, such as cyclization to form benzimidazoles or coupling to produce azo dyes with specific shades and fastness properties. Using an isomer like 4-Chloro-2-nitroaniline, where the chlorine is para to the amine, results in different reaction kinetics and can lead to undesired side products or final molecules with altered performance characteristics, such as color, stability, and fiber affinity. Similarly, using the non-chlorinated 4-nitroaniline removes the halogen's contribution to properties like lightfastness and resistance to bleaching, making it an unsuitable replacement for applications demanding higher durability.
In one-pot reductive cyclization reactions to form benzimidazole derivatives, the choice of substituted nitroaniline precursor is critical. While many substituted 2-nitroanilines can participate, chloro-substituted variants like 2-chloro-4-nitroaniline often proceed with high efficiency. However, a study performing catalytic hydrogenation with Pd/C followed by reaction with orthoesters found that chloro-substituted nitroanilines, such as 1g (a chloro-nitroaniline), led to messy reactions with the formation of de-chlorinated byproducts. In contrast, nitroanilines bearing electron-withdrawing groups like nitrile (CN) or trifluoromethyl (CF3) proceeded cleanly to give high yields (87-96%) of the desired benzimidazole products. This indicates that for specific catalytic systems, the C-Cl bond in chloro-nitroanilines can be labile, making non-halogenated or differently substituted precursors a more reliable choice for achieving high purity and yield.
| Evidence Dimension | Product Yield in One-Pot Benzimidazole Synthesis |
| Target Compound Data | Messy reaction, formation of de-chloro byproducts reported for chloro-substituted nitroanilines. |
| Comparator Or Baseline | Nitroanilines with CN or CF3 groups: 87-96% yield. |
| Quantified Difference | Significantly lower yield and purity compared to CN or CF3 substituted analogs under these specific reaction conditions. |
| Conditions | One-pot reductive cyclization via catalytic hydrogenation (10% Pd/C) with orthoesters in methanol at room temperature. |
For synthesizing benzimidazoles via this specific catalytic route, selecting a non-chlorinated precursor may prevent side reactions and improve final product purity and yield, impacting process efficiency and cost.
Effective processability in organic synthesis often depends on the precursor's solubility in common high-boiling point solvents. While solubility data for 2-Chloro-4-nitroaniline is not extensively compiled across multiple solvents in a single study, data for its isomer, 4-Chloro-2-nitroaniline, is available. The mole fraction solubility of 4-Chloro-2-nitroaniline in N-methyl-2-pyrrolidone (NMP) at 298.15 K is 0.2855, which is dramatically higher than its solubility in water (0.0000682). This demonstrates that NMP is an excellent solvent for this class of compounds. For comparison, the solubility of 2-Chloro-4-nitroaniline in water is also very low, at 0.23 g/L (20 °C), reinforcing the need for organic solvents. The high solubility of the isomeric comparator in NMP suggests that 2-Chloro-4-nitroaniline likely shares this favorable characteristic, crucial for achieving homogeneous reaction conditions in syntheses like polyamide production where NMP is a standard solvent.
| Evidence Dimension | Mole Fraction Solubility at 298.15 K |
| Target Compound Data | Water solubility: 0.23 g/L (implies very low mole fraction). Favorable solubility in NMP is inferred from comparator data and common use in relevant syntheses. |
| Comparator Or Baseline | 4-Chloro-2-nitroaniline in NMP: 0.2855. 4-Chloro-2-nitroaniline in Water: 0.0000682. |
| Quantified Difference | The comparator is over 4180 times more soluble in NMP than in water, highlighting the critical role of solvent selection for this compound class. |
| Conditions | Shake-flask method, solubility measured at 298.15 K (25 °C) under atmospheric pressure. |
High solubility in aprotic polar solvents like NMP is a key enabler for using this compound in high-concentration, homogeneous reaction systems for polymer and specialty chemical synthesis, directly impacting reactor throughput and process efficiency.
The thermal stability of a chemical precursor is a critical parameter for process design and safety. 2-Chloro-4-nitroaniline has a sharp and well-documented melting point in the range of 105-108 °C. This provides a clear upper limit for solid-state handling and a predictable transition to the liquid phase for melt-based reactions. In comparison, its isomer 2-Chloro-5-nitroaniline exhibits good thermal stability up to 110 °C, with a sharp endothermic peak corresponding to its melting point at 122 °C. The parent compound, 4-Chloroaniline, has a significantly lower melting point of 69.5 °C but decomposes at elevated temperatures (250-300 °C). The specific melting point of 2-Chloro-4-nitroaniline makes it suitable for reactions that require heating but must remain below its decomposition temperature.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 105-108 °C |
| Comparator Or Baseline | 2-Chloro-5-nitroaniline: 122 °C. 4-Chloroaniline: 69.5 °C. |
| Quantified Difference | The melting point is approximately 35-38 °C higher than 4-chloroaniline and 14-17 °C lower than its 2,5-isomer. |
| Conditions | Standard melting point determination. |
A defined and moderately high melting point ensures the compound remains solid and stable during storage and handling but can be reliably melted or dissolved for reactions at elevated temperatures without premature decomposition, which is crucial for process control and safety.
This compound is a primary choice for synthesizing specific disperse and azo dyes where the ortho-chloro substituent is essential for achieving the desired chromophore properties. Its reactivity in diazotization and coupling reactions allows for the production of dyes with good lightfastness and stability, making it a key precursor for coloring textiles, inks, and plastics. The presence of the chlorine atom can enhance resistance to bleaching, a critical attribute for industrial and uniform textiles.
2-Chloro-4-nitroaniline serves as a direct precursor for 2-chloro-1,4-phenylenediamine through the reduction of its nitro group. This resulting diamine is a valuable monomer in the synthesis of specialized polyamides and other high-performance polymers. The defined position of the chlorine atom is carried through the synthesis, imparting specific properties such as thermal stability or modified solubility to the final polymer.
The compound is a key starting material in the industrial synthesis of Niclosamide, a medication used to treat tapeworm infestations and as a molluscicide to control snails that are intermediate hosts for schistosomiasis. This specific application relies on the exact structure of 2-chloro-4-nitroaniline for the subsequent amidation reaction, where substitution with an isomeric precursor would not yield the correct final active pharmaceutical ingredient.
Irritant;Environmental Hazard